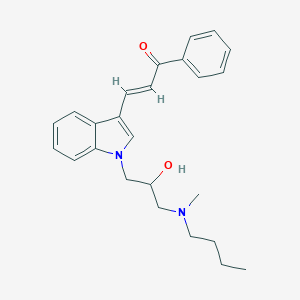
PknB-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “PknB-IN-1” is a complex organic molecule that features multiple functional groups, including an indole ring, a phenyl group, and an amino alcohol moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursors. A possible synthetic route could involve:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.
Introduction of the Amino Alcohol Moiety: This step might involve the reaction of an epoxide with a secondary amine, followed by reduction.
Coupling with the Phenyl Group: This could be done through a Friedel-Crafts acylation or a similar coupling reaction.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound could undergo oxidation at the amino alcohol moiety, potentially forming a ketone or aldehyde.
Reduction: Reduction could occur at the double bond or the indole ring, leading to various hydrogenated products.
Substitution: The phenyl and indole rings could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) or Grignard reagents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone, while reduction could produce a fully saturated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with indole rings are often investigated for their potential as neurotransmitter analogs or enzyme inhibitors.
Medicine
Medically, such compounds might be explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders or cancers.
Industry
Industrially, the compound could find use in the synthesis of dyes, pigments, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The indole ring could interact with aromatic residues in the enzyme, while the amino alcohol moiety might form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Serotonin: A neurotransmitter with an indole ring and an amino group.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole ring.
Uniqueness
The uniqueness of “PknB-IN-1” lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C25H30N2O2 |
|---|---|
Molecular Weight |
390.5g/mol |
IUPAC Name |
(E)-3-[1-[3-[butyl(methyl)amino]-2-hydroxypropyl]indol-3-yl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C25H30N2O2/c1-3-4-16-26(2)18-22(28)19-27-17-21(23-12-8-9-13-24(23)27)14-15-25(29)20-10-6-5-7-11-20/h5-15,17,22,28H,3-4,16,18-19H2,1-2H3/b15-14+ |
InChI Key |
GWEHFYMAEAZCBW-CCEZHUSRSA-N |
SMILES |
CCCCN(C)CC(CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC=CC=C3)O |
Isomeric SMILES |
CCCCN(C)CC(CN1C=C(C2=CC=CC=C21)/C=C/C(=O)C3=CC=CC=C3)O |
Canonical SMILES |
CCCCN(C)CC(CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















